molecular formula C21H24N4O2S B13679339 2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide

2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide

Cat. No.: B13679339
M. Wt: 396.5 g/mol
InChI Key: WAOYOEVXKJQREO-UHFFFAOYSA-N
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Description

2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide is a complex organic compound that features a benzothiazole ring, an acetamido group, and a benzyl(methyl)aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with acetic anhydride. The resulting intermediate is then reacted with benzyl(methyl)amine and acetic anhydride under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the acetamido or benzyl(methyl)amino groups.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Benzothiazolyl)acetamide
  • 2-(2-Benzothiazolyl)ethylamine
  • 2-(2-Benzothiazolyl)acetic acid

Uniqueness

Compared to similar compounds, 2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl(methyl)aminoethyl side chain enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

2-(2-acetamido-1,3-benzothiazol-6-yl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide

InChI

InChI=1S/C21H24N4O2S/c1-15(26)23-21-24-18-9-8-17(12-19(18)28-21)13-20(27)22-10-11-25(2)14-16-6-4-3-5-7-16/h3-9,12H,10-11,13-14H2,1-2H3,(H,22,27)(H,23,24,26)

InChI Key

WAOYOEVXKJQREO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)CC(=O)NCCN(C)CC3=CC=CC=C3

Origin of Product

United States

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